1h-Furo[3,2-f]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Furo[3,2-f]indazole is a heterocyclic compound that features a fused ring system combining a furan ring and an indazole ring. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,2-f]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, which facilitates the formation of the fused ring system . Another approach involves the use of reductive cyclization reactions, where the reduction of nitro or azido precursors leads to the formation of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Furo[3,2-f]indazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1H-Furo[3,2-f]indazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Furo[3,2-f]indazole and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes such as kinases, which play a crucial role in cell signaling pathways . The binding of these compounds to the active site of the enzyme can inhibit its activity, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: A structurally related compound with a fused benzene and pyrazole ring system.
1H-Benzimidazole: Another similar compound with a fused benzene and imidazole ring system.
1H-Pyrazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness: 1H-Furo[3,2-f]indazole is unique due to its fused furan and indazole ring system, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and the potential for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
42304-67-6 |
---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
1H-furo[3,2-f]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-12-9-4-8-7(3-6(1)9)5-10-11-8/h1-5H,(H,10,11) |
InChI-Schlüssel |
MYKUJANYQYZIQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=CC3=C(C=C21)C=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.